1-(4-Hydroxy-6-methyl-1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one
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Overview
Description
1-(4-Hydroxy-6-methyl-1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one is a compound belonging to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry
Preparation Methods
The synthesis of 1-(4-Hydroxy-6-methyl-1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, starting from 4-hydroxy-6-methylquinoline, the compound can be synthesized by reacting it with ethanone derivatives under acidic or basic conditions. Industrial production methods may involve optimizing these reaction conditions to achieve higher yields and purity.
Chemical Reactions Analysis
1-(4-Hydroxy-6-methyl-1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one undergoes several types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The quinoline ring can be reduced to form tetrahydroquinoline derivatives.
Substitution: The hydroxy group can be substituted with other functional groups using appropriate reagents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-(4-Hydroxy-6-methyl-1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.
Biology: It may exhibit biological activities such as antimicrobial, antiviral, or anticancer properties, making it a candidate for drug development.
Medicine: Its derivatives could be explored for therapeutic applications in treating various diseases.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(4-Hydroxy-6-methyl-1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one involves its interaction with molecular targets and pathways in biological systems. The hydroxy group and the quinoline ring may interact with enzymes or receptors, leading to modulation of their activity. The exact molecular targets and pathways depend on the specific biological context and require further research to elucidate.
Comparison with Similar Compounds
1-(4-Hydroxy-6-methyl-1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one can be compared with other quinoline derivatives such as:
2-Chloro-1-(6-methoxy-1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one: This compound features a chloro and methoxy group, which may alter its chemical and biological properties.
4-Hydroxy-2-quinolones: These compounds have a similar hydroxy group but differ in their substitution pattern on the quinoline ring. The uniqueness of this compound lies in its specific substitution pattern, which may confer distinct chemical reactivity and biological activity.
Properties
Molecular Formula |
C12H15NO2 |
---|---|
Molecular Weight |
205.25 g/mol |
IUPAC Name |
1-(4-hydroxy-6-methyl-3,4-dihydro-2H-quinolin-1-yl)ethanone |
InChI |
InChI=1S/C12H15NO2/c1-8-3-4-11-10(7-8)12(15)5-6-13(11)9(2)14/h3-4,7,12,15H,5-6H2,1-2H3 |
InChI Key |
VKFVUHMWRUJBAC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)N(CCC2O)C(=O)C |
Origin of Product |
United States |
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